2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one
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Overview
Description
2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities and its role as a scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one typically involves the construction of the thiazolo[4,5-b]pyridine bicyclic scaffold. This can be achieved through the annulation of a pyridine ring to a thiazole or thiazolidine derivative . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may include high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:
2-amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Thiazolo[3,2-a]pyridines: These compounds have been studied for their antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits .
Properties
IUPAC Name |
2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUYAPJYCANBOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(S1)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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